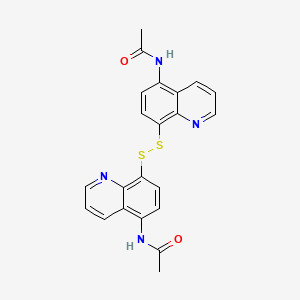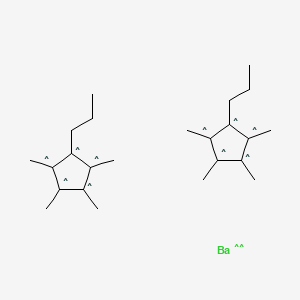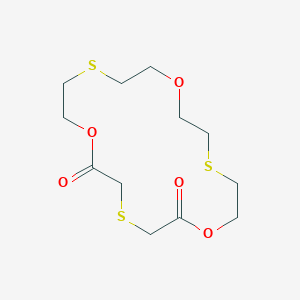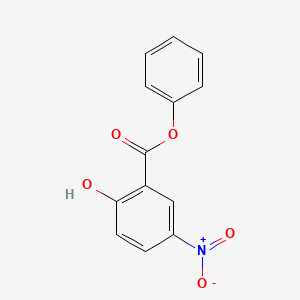
2-Hydroxy-5-methyl-1,4-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methyl-1,4-anthracenedione is an organic compound with the molecular formula C15H10O3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 5-position on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-1,4-anthracenedione typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic precursor using phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms an intermediate benzoylbenzoic acid.
Cyclization: The intermediate undergoes cyclization to form the anthraquinone core.
Hydroxylation and Methylation: The final steps involve the introduction of hydroxyl and methyl groups at the desired positions. This can be achieved through selective hydroxylation using reagents like hydrogen peroxide (H2O2) and methylation using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Friedel-Crafts Acylation: Using industrial reactors to handle large volumes of reactants and catalysts.
Efficient Cyclization: Employing continuous flow reactors to enhance the cyclization process.
Selective Functionalization: Utilizing advanced techniques for selective hydroxylation and methylation to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methyl-1,4-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracenedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methyl-1,4-anthracenedione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methyl-1,4-anthracenedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-1-methoxy anthraquinone
- 1,4-Anthracenedione, 2-hydroxy-5-methyl-
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
Uniqueness
2-Hydroxy-5-methyl-1,4-anthracenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10O3 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-hydroxy-5-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O3/c1-8-3-2-4-9-5-12-11(6-10(8)9)13(16)7-14(17)15(12)18/h2-7,16H,1H3 |
InChI-Schlüssel |
DIHTVXDSPLBNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C(=O)C(=O)C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


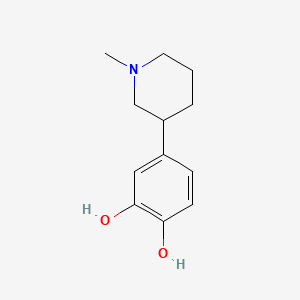
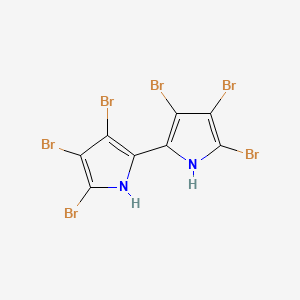
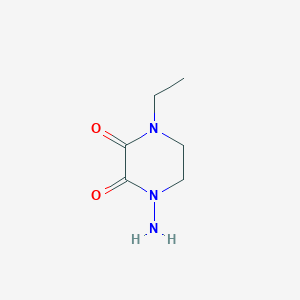
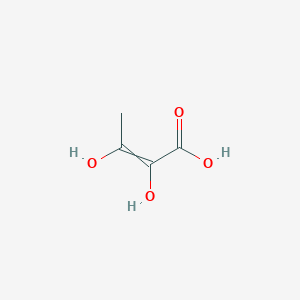
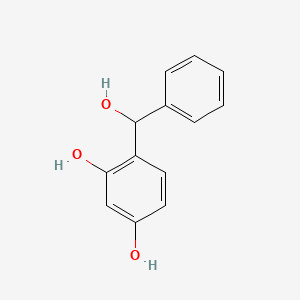
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
